molecular formula C14H18N4O2 B3879836 2-(azepan-1-yl)-2-oxo-N-[(E)-pyridin-3-ylmethylideneamino]acetamide

2-(azepan-1-yl)-2-oxo-N-[(E)-pyridin-3-ylmethylideneamino]acetamide

Cat. No.: B3879836
M. Wt: 274.32 g/mol
InChI Key: VDLXPLKUWIZEDF-LFIBNONCSA-N
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Description

2-(azepan-1-yl)-2-oxo-N-[(E)-pyridin-3-ylmethylideneamino]acetamide is a complex organic compound that features a seven-membered azepane ring, a pyridine ring, and an acetamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(azepan-1-yl)-2-oxo-N-[(E)-pyridin-3-ylmethylideneamino]acetamide typically involves multi-step organic reactions. One common approach is the condensation of azepane derivatives with pyridine carboxaldehyde, followed by acylation to introduce the acetamide group. The reaction conditions often require the use of organic solvents such as dichloromethane or ethanol, and catalysts like p-toluenesulfonic acid to facilitate the condensation reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors can enhance the efficiency and yield of the reactions. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

2-(azepan-1-yl)-2-oxo-N-[(E)-pyridin-3-ylmethylideneamino]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups.

    Reduction: Reduction reactions can modify the azepane ring or the pyridine ring.

    Substitution: Nucleophilic substitution reactions can occur at the pyridine ring or the acetamide group.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce amines or alcohols.

Scientific Research Applications

2-(azepan-1-yl)-2-oxo-N-[(E)-pyridin-3-ylmethylideneamino]acetamide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the development of new materials with unique properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 2-(azepan-1-yl)-2-oxo-N-[(E)-pyridin-3-ylmethylideneamino]acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit an enzyme by binding to its active site, preventing substrate access. The pathways involved can vary depending on the specific biological context and the target molecule.

Comparison with Similar Compounds

Similar Compounds

    2-(azepan-1-yl)ethyl methacrylate: Another azepane derivative with different functional groups.

    1-Azepan-1-yl-2-phenyl-2-(4-thioxo-1,4-dihydro-pyrazolo[3,4-d]pyrimidin-5-yl)ethanone: A compound with a similar azepane ring but different substituents.

Uniqueness

2-(azepan-1-yl)-2-oxo-N-[(E)-pyridin-3-ylmethylideneamino]acetamide is unique due to its combination of the azepane ring, pyridine ring, and acetamide group. This unique structure imparts specific chemical and biological properties, making it a valuable compound for research and development in various fields.

Properties

IUPAC Name

2-(azepan-1-yl)-2-oxo-N-[(E)-pyridin-3-ylmethylideneamino]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N4O2/c19-13(14(20)18-8-3-1-2-4-9-18)17-16-11-12-6-5-7-15-10-12/h5-7,10-11H,1-4,8-9H2,(H,17,19)/b16-11+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VDLXPLKUWIZEDF-LFIBNONCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCN(CC1)C(=O)C(=O)NN=CC2=CN=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CCCN(CC1)C(=O)C(=O)N/N=C/C2=CN=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401328326
Record name 2-(azepan-1-yl)-2-oxo-N-[(E)-pyridin-3-ylmethylideneamino]acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401328326
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

274.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

34.6 [ug/mL] (The mean of the results at pH 7.4)
Record name SID26661828
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

352461-02-0
Record name 2-(azepan-1-yl)-2-oxo-N-[(E)-pyridin-3-ylmethylideneamino]acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401328326
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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